molecular formula C8H8INO2 B112436 2-Amino-2-(4-iodophenyl)acetic acid CAS No. 299167-68-3

2-Amino-2-(4-iodophenyl)acetic acid

Cat. No.: B112436
CAS No.: 299167-68-3
M. Wt: 277.06 g/mol
InChI Key: SHUIEJDVWZHDTI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-iodophenyl)acetic acid is a non-proteinogenic amino acid with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives followed by amination. One common method includes the reaction of 4-iodophenylacetic acid with ammonia or an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing its binding affinity to biological targets. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-amino-2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIEJDVWZHDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921507
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114811-46-0
Record name alpha-Amino-4-iodo-phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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